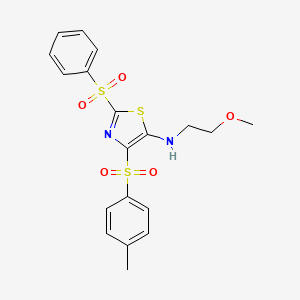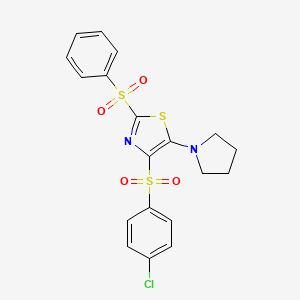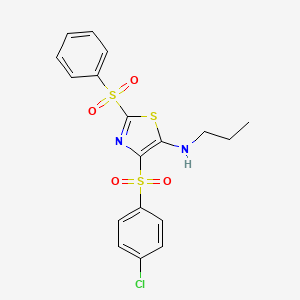![molecular formula C21H21N3O3 B6523496 5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931704-16-4](/img/structure/B6523496.png)
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, also known as “5-APMFC”, is a five-membered heterocyclic compound that has recently emerged as a promising drug candidate for the treatment of various diseases. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In addition, 5-APMFC has been shown to exhibit strong antioxidant properties. This compound has attracted considerable attention from the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-APMFC has been the focus of numerous scientific studies due to its potential therapeutic applications. In particular, this compound has been studied for its anti-inflammatory, anti-tumor, anti-microbial, and antioxidant activities. In addition, 5-APMFC has been found to possess anti-cancer and anti-diabetic properties.
Wirkmechanismus
The exact mechanism of action of 5-APMFC is not yet fully understood. However, it is believed that the compound exerts its biological effects by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO). In addition, 5-APMFC has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
5-APMFC has been found to possess a wide range of biological activities. In particular, it has been shown to possess anti-inflammatory, anti-tumor, anti-microbial, and antioxidant properties. In addition, this compound has been found to possess anti-cancer and anti-diabetic activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-APMFC is that it is a relatively simple compound to synthesize and is readily available. In addition, the compound has been found to possess a wide range of biological activities, making it a promising drug candidate for the treatment of various diseases. However, there are certain limitations to using 5-APMFC in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and the compound has been found to possess a relatively low solubility in water.
Zukünftige Richtungen
Despite the promising biological activities of 5-APMFC, further research is needed to fully elucidate the compound’s mechanism of action and its potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of 5-APMFC in clinical trials. Furthermore, further research is needed to develop efficient and cost-effective synthesis methods for the compound. Finally, further studies are needed to explore the potential of 5-APMFC for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-APMFC has been achieved via a two-step process. The first step involves the reaction of 5-azepan-1-yl-2-chloro-1,3-oxazole-4-carbonitrile with 5-phenoxymethyl-2-furylmethanol in the presence of a base. The resulting product is then reacted with a base such as sodium hydroxide to yield 5-APMFC.
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c22-14-18-21(24-12-6-1-2-7-13-24)27-20(23-18)19-11-10-17(26-19)15-25-16-8-4-3-5-9-16/h3-5,8-11H,1-2,6-7,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGUQPOMMZMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)


![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)


![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)
![5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523495.png)
![5-[benzyl(methyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523504.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523515.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523520.png)